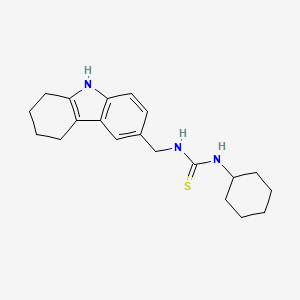
1-シクロヘキシル-3-((2,3,4,9-テトラヒドロ-1H-カルバゾール-6-イル)メチル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a complex organic compound that features a thiourea group attached to a cyclohexyl ring and a tetrahydrocarbazole moiety
科学的研究の応用
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyclohexyl and tetrahydrocarbazole moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
類似化合物との比較
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can be compared with other similar compounds, such as:
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea: Similar structure but with a urea group instead of a thiourea group.
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]amine: Similar structure but with an amine group instead of a thiourea group.
The uniqueness of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea lies in its thiourea group, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBJEHZSAJRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
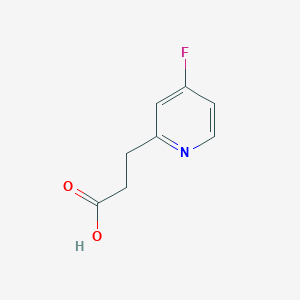
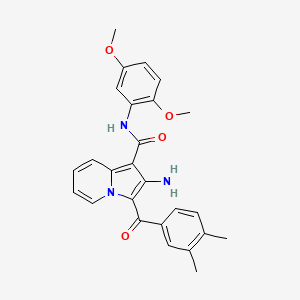
![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)
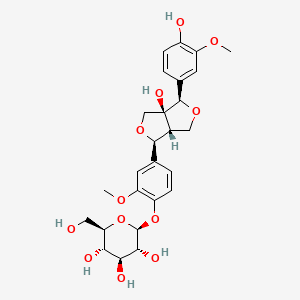

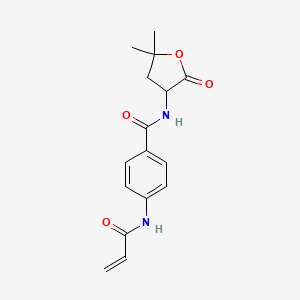
![N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2555734.png)

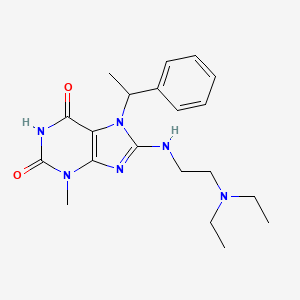
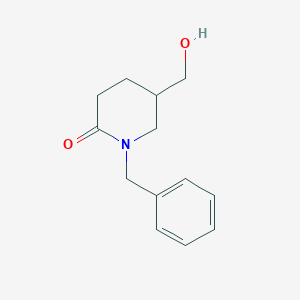
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)
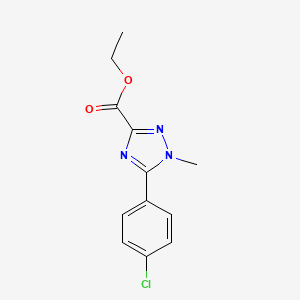
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
